molecular formula C6H6N4S B13784902 8-Aminoimidazo[1,5-A]pyrazine-3-thiol

8-Aminoimidazo[1,5-A]pyrazine-3-thiol

Katalognummer: B13784902
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: DQOUEIFHZBVNLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aminoimidazo[1,5-A]pyrazine-3-thiol is a heterocyclic compound with the molecular formula C₆H₆N₄S. It is characterized by the presence of an imidazo[1,5-A]pyrazine core, which is a fused bicyclic ring system containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoimidazo[1,5-A]pyrazine-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 2,3-diaminopyrazine as a substrate, which undergoes cyclization and subsequent functionalization to introduce the thiol group at the 3-position. The reaction conditions often include the use of catalysts such as yttrium triflate and specific solvents to facilitate the desired transformations .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reactions, ensuring efficient purification processes, and maintaining stringent quality control to produce the compound in high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

8-Aminoimidazo[1,5-A]pyrazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the imidazo[1,5-A]pyrazine core or the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the imidazo[1,5-A]pyrazine core. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 8-Aminoimidazo[1,5-A]pyrazine-3-thiol exerts its effects involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, the compound binds to the kinase hinge region, forming hydrogen bonds with key amino acids such as Ser538 and Asp539. This interaction inhibits the kinase activity, thereby modulating the B cell receptor pathway and providing therapeutic benefits in conditions like rheumatoid arthritis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Aminoimidazo[1,5-A]pyrazine-3-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C6H6N4S

Molekulargewicht

166.21 g/mol

IUPAC-Name

8-amino-2H-imidazo[1,5-a]pyrazine-3-thione

InChI

InChI=1S/C6H6N4S/c7-5-4-3-9-6(11)10(4)2-1-8-5/h1-3H,(H2,7,8)(H,9,11)

InChI-Schlüssel

DQOUEIFHZBVNLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CNC2=S)C(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.